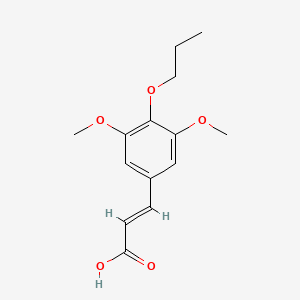

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Description

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid (CAS: 1158111-59-1) is a synthetic cinnamic acid derivative characterized by a phenylpropanoid backbone substituted with two methoxy groups at positions 3 and 5, a propoxy group at position 4, and a propenoic acid side chain. This compound is primarily utilized in pharmaceutical research and development, as indicated by its availability through suppliers like EOS Med Chem for medicinal applications . Its structural uniqueness lies in the combination of alkoxy substituents (methoxy and propoxy), which may influence its physicochemical properties and biological activity compared to related compounds.

Properties

IUPAC Name |

(E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULQIWNSVCYELJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5-dimethoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The methoxy and propoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals and inhibit oxidative stress pathways, potentially protecting cells from damage and contributing to anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anti-inflammatory Effects : Ongoing research explores its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

- Anticancer Potential : Initial studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of key oncogenes like c-Myc.

Medicine

In medicine, research is ongoing to explore the compound's potential therapeutic effects:

- Neuroprotection : Its structural similarity to other phenolic compounds suggests potential antioxidant properties that may contribute to therapeutic effects in conditions such as Parkinson's disease.

- Modulation of Neurotransmitter Systems : The compound's ability to influence neurotransmitter systems makes it a candidate for further investigation in treating neurodegenerative disorders.

Case Studies

Several case studies have explored the pharmacological profiles of compounds related to this compound:

- Neuroprotective Studies : Research involving animal models has indicated that this compound may reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases.

- Anti-inflammatory Trials : Clinical trials assessing its efficacy in reducing inflammation have shown promising results, particularly in conditions like arthritis.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to the phenylpropanoid family, which includes structurally analogous molecules with variations in substituent groups. Key comparisons are summarized below:

Key Observations :

- The propoxy group in the target compound distinguishes it from sinapic acid (hydroxy at C4) and ferulic acid (fewer substituents).

- Substituent bulkiness (e.g., cyclohexyloxy in ) impacts solubility and receptor binding .

Sources and Natural Occurrence

- Sinapic Acid : Found in plants like Brassica napus and citrus fruits .

- Ferulic Acid : Abundant in coffee (Coffea canephora) and rice bran .

- 3-O-Feruloylquinic Acid : Isolated from Coffea canephora fruits .

Pharmacological and Metabolic Differences

- The propoxy group in the target compound may alter enzymatic recognition, but direct evidence is lacking.

- Bioactivity: Sinapic acid exhibits stronger antioxidant activity than ferulic acid due to additional methoxy groups .

Physicochemical Properties

Biological Activity

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid, an organic compound belonging to the cinnamic acid family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O5. Its structure features a prop-2-enoic acid moiety linked to a phenyl ring with methoxy and propoxy substituents. These substituents contribute to its unique chemical behavior and biological activity, particularly in interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals and inhibit oxidative stress pathways, which may protect cells from damage and contribute to its potential anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anti-inflammatory Effects : There is ongoing research into the compound's ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

- Anticancer Potential : Initial studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of key oncogenes like c-Myc. In particular, related compounds have demonstrated cytotoxicity against colorectal cancer cells .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways, potentially altering cellular responses to stress and inflammation.

- Gene Expression Alteration : Evidence suggests that it can modulate the expression of genes associated with oxidative stress and inflammation, contributing to its protective effects in cellular contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against colorectal cancer cell lines (HT29 and HCT 15), with IC50 values indicating strong inhibitory effects on cell proliferation. The lead compound showed efficacy in tumor xenograft models without causing significant toxicity .

Q & A

Q. How can researchers optimize the synthesis of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid to improve yield and purity?

Methodological Answer: The compound can be synthesized via a Horner-Wadsworth-Emmons reaction, leveraging aryl aldehyde precursors with phosphonate esters under basic conditions (e.g., NaH in THF). Key steps include protecting the phenolic hydroxyl groups with propyl and methoxy substituents prior to coupling. Purification via gradient elution on a C18 reverse-phase column at pH 2.5 (0.1% TFA in water/acetonitrile) enhances purity . Monitoring reaction progress with LC-MS and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 aldehyde:phosphonate) can mitigate side-product formation.

Q. What crystallization strategies are effective for resolving the crystal structure of this compound?

Methodological Answer: Slow evaporation from a mixed solvent system (e.g., ethanol/water 7:3 v/v) at 4°C promotes single-crystal growth. For structural determination, use SHELX-97 for data processing and refinement . Pre-saturate the solution with inert gas to prevent oxidation of the propenoic acid moiety. If twinning occurs, employ the TWIN/BASF algorithm in SHELXL to refine the data .

Q. How should researchers validate the compound’s identity post-synthesis?

Methodological Answer: Combine - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, propoxy methylene at δ 1.0–1.2 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization can verify the molecular ion peak (expected [M+H] at m/z 321.1335). Cross-reference IR spectra for characteristic carbonyl (1700–1720 cm) and conjugated double-bond (1620–1640 cm) stretches .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-propoxy group influence bioactivity compared to analogs like sinapinic acid?

Methodological Answer: Conduct comparative molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in target proteins (e.g., tyrosine kinases or antioxidant enzymes). Replace the 4-propoxy group with methoxy/hydroxy moieties in silico and analyze steric clashes or hydrogen-bonding interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements), noting that bulkier propoxy groups may reduce membrane permeability but enhance hydrophobic binding .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer: For discrepancies in NMR chemical shifts, perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s electronic environment. Compare calculated vs. experimental shifts; deviations >0.5 ppm may indicate conformational flexibility or solvent effects. For X-ray vs. predicted hydrogen-bonding patterns, apply graph set analysis (e.g., Etter’s rules) to categorize motifs like or , which are sensitive to crystal packing forces .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer: Store the compound in amber vials under argon at -20°C, with desiccants to prevent hydrolysis. For accelerated stability testing (40°C/75% RH), include antioxidants like BHT (0.01% w/v) in the formulation. Monitor degradation products via UPLC-PDA-MS, identifying major impurities (e.g., demethoxy or propoxy-cleaved derivatives) and adjusting synthetic protection/deprotection steps accordingly .

Q. How does the compound’s crystal packing affect its physicochemical properties?

Methodological Answer: Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O, π-π stacking). Use Mercury Software to calculate packing coefficients; values >0.75 indicate dense packing, which correlates with higher melting points and lower solubility. Compare with analogs (e.g., 3,4-dimethoxycinnamic acid) to isolate the impact of the 4-propoxy group on lattice energy .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (). Assess goodness-of-fit via residual plots and Akaike’s Information Criterion (AIC). For EC comparisons, use an extra sum-of-squares F-test to determine if curves differ significantly .

Q. How can researchers address batch-to-batch variability in spectroscopic data?

Methodological Answer: Standardize sample preparation (e.g., dissolve in deuterated DMSO at 2 mg/mL, filter through 0.22 µm PTFE). Use qNMR with an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) to quantify purity variations. Apply multivariate analysis (PCA or PLS-DA) to NMR/LC-MS datasets to identify outlier batches and correlate variability with specific synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.